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Compound of Interest

Compound Name:
2-Methoxy-5-

(trifluoromethyl)benzonitrile

Cat. No.: B1318767 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic data for 2-Methoxy-5-
(trifluoromethyl)benzonitrile. Due to the limited availability of public experimental spectra for

this specific compound, this guide utilizes predicted data based on the analysis of structurally

similar molecules. This information is compared with available experimental data for related

benzonitrile derivatives to offer a valuable resource for characterization, quality control, and

drug development applications.

Spectroscopic Data Summary
The following tables summarize the predicted and experimental spectroscopic data for 2-
Methoxy-5-(trifluoromethyl)benzonitrile and its structural analogs.

Table 1: ¹H NMR Spectral Data Comparison (Predicted
vs. Experimental)
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Compound
Aromatic Protons
(δ, ppm)

Methoxy Protons
(δ, ppm)

Solvent

2-Methoxy-5-

(trifluoromethyl)benzo

nitrile (Predicted)

~7.8-7.2 (m, 3H) ~3.9 (s, 3H) CDCl₃

2-

Methoxybenzonitrile[1]

[2][3]

7.57 (t, J=8.0Hz, 1H),

7.48 (t, J=8.0Hz, 1H),

7.31 (t, J=8.0Hz, 1H),

7.27 (t, J=8.0Hz, 1H)

2.53 (s, 3H) CDCl₃

4-

(Trifluoromethyl)benzo

nitrile[4]

7.81 (d, J=8.0 Hz,

2H), 7.76 (d, J=8.0

Hz, 2H)

- CDCl₃

2-Chloro-5-

(trifluoromethyl)benzo

nitrile

Not Available - Not Available

Table 2: ¹³C NMR Spectral Data Comparison (Predicted
vs. Experimental)
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Compound
Aromatic
Carbons (δ,
ppm)

Methoxy
Carbon (δ,
ppm)

Nitrile
Carbon (δ,
ppm)

Trifluorome
thyl Carbon
(δ, ppm)

Solvent

2-Methoxy-5-

(trifluorometh

yl)benzonitrile

(Predicted)

~160, ~135,

~132, ~128,

~125, ~115

~56 ~117 ~123 (q) CDCl₃

2-

Methoxybenz

onitrile[1][2]

141.6, 132.4,

132.2, 130.0,

126.0, 112.4

20.2 117.9 - CDCl₃

4-

(Trifluorometh

yl)benzonitrile

[4][5]

134.7 (q,

J=33 Hz),

132.8, 126.3,

116.2

- 117.5
123.2 (q,

J=272 Hz)
CDCl₃

2-Chloro-5-

(trifluorometh

yl)benzonitrile

Not Available - - - Not Available

Table 3: Key Infrared (IR) Absorption Frequencies
Functional Group Characteristic Absorption (cm⁻¹)

C≡N (Nitrile) 2240 - 2220 (sharp, medium intensity)

C-O (Aromatic Ether) 1275 - 1200 (strong) and 1075 - 1020 (strong)

C-F (Trifluoromethyl) 1350 - 1100 (strong, multiple bands)

C-H (Aromatic) 3100 - 3000 (multiple weak to medium bands)

C-H (Methoxy) 2950 - 2850 (medium)

Mass Spectrometry (MS) Fragmentation
The electron ionization (EI) mass spectrum of 2-Methoxy-5-(trifluoromethyl)benzonitrile is

expected to show a molecular ion peak (M⁺) at m/z = 201. Key fragmentation pathways would

likely involve:
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Loss of a methyl group (-CH₃): Resulting in a fragment at [M-15]⁺.

Loss of a methoxy group (-OCH₃): Leading to a fragment at [M-31]⁺.

Loss of the trifluoromethyl group (-CF₃): Producing a fragment at [M-69]⁺.

Loss of HCN: A common fragmentation for benzonitriles, resulting in a fragment at [M-27]⁺.

[6][7]

Experimental Protocols
Standard protocols for acquiring the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of

deuterated chloroform (CDCl₃) containing 0.1% tetramethylsilane (TMS) as an internal

standard. The solution is then transferred to a 5 mm NMR tube.

¹H NMR Spectroscopy:

Instrument: 400 MHz NMR Spectrometer.

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on a Bruker instrument).

Acquisition Parameters:

Spectral Width: 0-12 ppm.

Number of Scans: 16.

Relaxation Delay: 1.0 s.

Acquisition Time: 4.0 s.

¹³C NMR Spectroscopy:

Instrument: 100 MHz NMR Spectrometer (corresponding to a 400 MHz ¹H frequency).
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Pulse Sequence: Proton-decoupled pulse sequence (e.g., 'zgpg30').

Acquisition Parameters:

Spectral Width: 0-200 ppm.

Number of Scans: 1024.

Relaxation Delay: 2.0 s.

Acquisition Time: 1.5 s.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation: A small amount of the solid compound is placed on a diamond

attenuated total reflectance (ATR) crystal.

Instrument: FT-IR spectrometer equipped with a diamond ATR accessory.

Acquisition Parameters:

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 32.

A background spectrum of the clean ATR crystal is recorded prior to the sample

measurement.

Electron Ionization Mass Spectrometry (EI-MS)
Sample Introduction: A small amount of the sample is introduced into the ion source via a

direct insertion probe or after separation by gas chromatography (GC).

Instrument: A mass spectrometer equipped with an electron ionization source.

Acquisition Parameters:
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Ionization Energy: 70 eV.

Mass Range: m/z 40-500.

Scan Rate: 1 scan/second.

Source Temperature: 230 °C.

Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a

novel chemical compound.

Compound Synthesis & Purification

Spectroscopic Analysis

Data Interpretation & Structure Confirmation
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Click to download full resolution via product page

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a

chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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